molecular formula C6H11NO B1295651 1,3-Dimethylpyrrolidin-2-one CAS No. 19597-07-0

1,3-Dimethylpyrrolidin-2-one

Cat. No.: B1295651
CAS No.: 19597-07-0
M. Wt: 113.16 g/mol
InChI Key: BCNBMSZKALBQEF-UHFFFAOYSA-N
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Description

1,3-Dimethylpyrrolidin-2-one: is an organic compound with the molecular formula C₆H₁₁NO . It is a derivative of pyrrolidinone, characterized by the presence of two methyl groups at the 1 and 3 positions of the pyrrolidinone ring. This compound is a colorless to pale yellow liquid that is soluble in many organic solvents, such as alcohols, ethers, and hydrocarbons .

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,3-Dimethylpyrrolidin-2-one can be synthesized through various methods. One common approach involves the cyclization of N,N-dimethylamino acids. For instance, the reaction of N,N-dimethylglycine with acetic anhydride can yield this compound . Another method involves the oxidation of N,N-dimethylpyrrolidine using oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods:

In industrial settings, this compound is typically produced through the catalytic hydrogenation of N-methylsuccinimide. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions:

1,3-Dimethylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1,3-Dimethylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including anticonvulsants and anti-inflammatory agents.

    Industry: It is used in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of 1,3-dimethylpyrrolidin-2-one involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Uniqueness:

1,3-Dimethylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dual methyl groups enhance its hydrophobicity and influence its reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1,3-dimethylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-3-4-7(2)6(5)8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNBMSZKALBQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00941368
Record name 1,3-Dimethylpyrrolidin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19597-07-0, 60544-40-3
Record name 1,3-Dimethyl-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19597-07-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinone, 1,3-dimethyl-
Source ChemIDplus
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Record name 1,3-Dimethylpyrrolidin-2-one
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Record name 1,3-Dimethylpyrrolidin-2-one
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Record name Dimethylpyrrolidone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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